tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate

Lipophilicity Drug Design ADME

Multifunctional pyridine intermediate with Boc-protected amine, chloro, and nitro substituents for regioselective sequential derivatization. The Boc group provides orthogonality-stable to nucleophiles and bases, cleavable under mild acid-enabling complex fused heterocycle synthesis without competitive side reactions. LogP 2.99 supports cellular penetration in preliminary assays, minimizing late-stage lipidation. Available in 97-98% purity with ambient-temperature shipping and straightforward 0-5 °C storage. For R&D use only; not for human or veterinary application.

Molecular Formula C10H12ClN3O4
Molecular Weight 273.67 g/mol
Cat. No. B12102862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate
Molecular FormulaC10H12ClN3O4
Molecular Weight273.67 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=CC(=C1[N+](=O)[O-])Cl
InChIInChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-8-7(14(16)17)6(11)4-5-12-8/h4-5H,1-3H3,(H,12,13,15)
InChIKeyYWRMJMAALRHWQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate – Product Overview


tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate (CAS 1147503-86-3) is a polyfunctional pyridine derivative that integrates a Boc-protected amine, a chloro substituent, and a nitro group on a single heterocyclic scaffold . Its molecular formula is C10H12ClN3O4 with a molecular weight of 273.67 g/mol, and it typically presents as a brown solid with a melting point of 159-161 °C . This compound serves primarily as a strategic intermediate in medicinal chemistry and organic synthesis, where its defined regiochemistry and orthogonal protective group strategy confer advantages in multi-step synthetic routes [1].

Why Generic Substitution Fails for tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate


Close analogs such as 2-amino-4-chloro-3-nitropyridine (the unprotected amine) or 4-chloro-3-nitropyridine (lacking the amino/carbamate group) cannot be interchangeably deployed in complex synthetic sequences. The unprotected amine possesses a nucleophilic character that can lead to unwanted side reactions, while the absence of the amino group altogether precludes key C–N bond-forming steps. The Boc group in the target compound provides essential orthogonality, remaining stable to nucleophiles and bases yet cleavable under mild acidic conditions [1]. Furthermore, the specific 2-carbamate-4-chloro-3-nitropyridine substitution pattern dictates a unique electronic landscape and reactivity profile relative to its regioisomers, such as tert-butyl (2-chloro-3-nitropyridin-4-yl)carbamate, which positions the chloro and nitro groups differently and thus alters the outcome of nucleophilic aromatic substitution reactions . The quantitative evidence below substantiates these critical differentiators.

Quantitative Evidence for tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate


Enhanced Lipophilicity and Passive Membrane Permeability

The target compound exhibits a calculated partition coefficient (LogP) of 2.99, which is significantly higher than that of its unprotected primary amine analog, 4-chloro-3-nitropyridin-2-amine (LogP 1.85) [1]. This difference of approximately 1.14 log units translates to a greater than 10-fold increase in lipid solubility, a key determinant of passive membrane permeability in cell-based assays and in vivo distribution.

Lipophilicity Drug Design ADME

Orthogonal Amine Protection for Chemoselective Synthesis

The Boc protecting group renders the 2-amino functionality inert to a wide range of nucleophiles and basic conditions, a stark contrast to the free amine analog which is a nucleophilic center itself and can participate in unwanted reactions. Standard protocols for installing the Boc group on electron-deficient 2-aminopyridines have reported yields of 65-80%, highlighting the synthetic accessibility of this protected form [1]. The Boc group is selectively removed under mild acidic conditions (e.g., TFA or HCl in dioxane), leaving other sensitive functionalities intact [2].

Protecting Group Strategy Orthogonal Synthesis Amine Protection

Defined Regiochemistry Prevents Isomeric Mixtures

The target compound is a single, well-defined regioisomer with the Boc-carbamate at position 2, chlorine at position 4, and nitro group at position 3. In contrast, the direct nitration of 2-amino-4-chloropyridine, a common route to the free amine analog, often produces a mixture of regioisomers (primarily 2-amino-4-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine) [1]. Although the total yield of the mixture can be high (95-98%), the need for chromatographic separation to obtain a single isomer adds time, cost, and reduces overall yield.

Regiochemical Purity Isomer Separation Synthetic Reproducibility

Thermal Stability and Cold Storage Requirements

The target compound is specified for storage at 0-5 °C (refrigerated) by reputable suppliers, indicating a need for cold-chain handling to maintain long-term integrity . In comparison, the free amine analog, 4-chloro-3-nitropyridin-2-amine, is generally stored at ambient temperature with no specific low-temperature requirement mentioned . This difference in recommended storage conditions underscores distinct thermal stability profiles that have direct implications for compound management in a research or industrial setting.

Storage Condition Thermal Stability Compound Management

Optimal Application Scenarios for tert-Butyl (4-chloro-3-nitropyridin-2-yl)carbamate


Kinase Inhibitor Fragment Synthesis with Enhanced Cell Permeability

When designing a focused library of ATP-competitive kinase inhibitors, the lipophilicity gain (LogP 2.99 vs 1.85) positions the target compound as a superior precursor for achieving sufficient cellular penetration in preliminary cell-based assays . This minimizes the need for late-stage lipidation modifications that can compromise potency.

Multi-Step Heterocycle Construction Using Orthogonal Protection

In the synthesis of imidazo[4,5-c]pyridin-2-one derivatives or other fused heterocycles, the Boc group's stability to nucleophilic conditions allows for sequential functionalization of the chloro and nitro groups without competitive reactions at the 2-amino position, as supported by class-level protection group strategies [1]. The selective acidic deprotection then reveals the free amine for final cyclization or coupling steps.

Parallel Synthesis Requiring Isomeric Purity

For structure-activity relationship (SAR) studies where precise regioisomeric assignment is essential, the target compound's defined substitution pattern eliminates ambiguity associated with isomeric mixtures [2]. This ensures that biological activity readouts correlate accurately with chemical structure, avoiding misleading conclusions from regioisomeric impurities.

Laboratories with Cold-Chain Compound Management

Organizations equipped with refrigerated storage (-20 °C or 0-5 °C capabilities) will find the target compound's storage requirement (0-5 °C) straightforward to maintain, and can leverage its higher purity specifications (97-98%) for sensitive catalytic reactions where trace impurities from alternative sources could poison catalysts or generate side products.

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